molecular formula C22H15FN4O3S2 B2967957 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 923680-65-3

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone

Cat. No. B2967957
CAS RN: 923680-65-3
M. Wt: 466.51
InChI Key: QQPOTYDEXAOWCA-UHFFFAOYSA-N
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Description

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C22H15FN4O3S2 and its molecular weight is 466.51. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant area of research due to their diverse applications in medicinal chemistry and drug development. For instance, the study by Attaby et al. explored the synthesis of heterocyclic compounds with potential antiviral activities. They synthesized a variety of thiazole and triazine derivatives, highlighting the importance of such compounds in developing new therapeutic agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Antimycobacterial Activity

Research into compounds with antimycobacterial properties is crucial due to the global impact of tuberculosis and other mycobacterial infections. Sathe et al. investigated fluorinated benzothiazolo imidazole compounds, demonstrating their antimicrobial potential. This research underscores the significance of exploring various heterocyclic compounds for their antimicrobial activities (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antitumor Activity

The development of new antitumor agents remains a critical area of pharmaceutical research. Qin et al. synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and evaluated their inhibitory activity against cancer cell lines, highlighting the therapeutic potential of such heterocyclic compounds (Qin et al., 2020).

Radical Scavenging Activity

The study of compounds with antioxidant properties is essential for developing treatments for oxidative stress-related diseases. Al‐Sehemi and Irfan explored the radical scavenging activities of various phenol derivatives, including those with fluorophenyl groups, which are relevant to understanding the antioxidant potential of similar heterocyclic compounds (Al‐Sehemi & Irfan, 2017).

Anti-Breast Cancer Agents

Research into compounds with specific anticancer activities, such as against breast cancer, is vital for targeted therapy development. Mahmoud et al. synthesized thiazole derivatives with potential anti-breast cancer properties, showcasing the importance of such compounds in cancer treatment (Mahmoud et al., 2021).

properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S2/c1-13-21(32-22(24-13)14-5-7-16(23)8-6-14)18-9-10-20(26-25-18)31-12-19(28)15-3-2-4-17(11-15)27(29)30/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPOTYDEXAOWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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